MFCD00587205
Description
The compound MFCD00587205 is a chemical entity referenced by its MDL number, a unique identifier used in chemical databases for precise cataloging. For instance, compounds like 3'-(trifluoromethyl)acetophenone (CAS 1533-03-5) exhibit hybrid phosphine-alkene ligand properties, which are critical in transition metal coordination chemistry and catalysis . These compounds often feature functional groups such as trifluoromethyl (-CF₃) or thioether (-S-) moieties, influencing their reactivity and stability .
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3S2/c1-22-14-7-10(5-6-13(14)20)8-15-16(21)19(17(23)24-15)12-4-2-3-11(18)9-12/h2-9,20H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWZKQIMHYGMFE-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structural analogs and functionally related compounds, emphasizing molecular properties, synthesis routes, and applications.
Table 1: Key Properties of MFCD00587205 and Analogous Compounds
Structural and Functional Comparisons
Trifluoromethyl Derivatives (e.g., CAS 1533-03-5) Structural Similarities: Presence of electron-withdrawing -CF₃ groups enhances electrophilicity and thermal stability compared to non-fluorinated analogs. Functional Differences: Higher log S (ESOL) values (-2.47 vs. -1.98 in non-fluorinated analogs) indicate reduced solubility, impacting bioavailability .
Heterocyclic Compounds (e.g., CAS 53052-06-5)
- Synthesis : Utilizes pyridine-based reactions under reflux conditions, yielding 86.95% efficiency with recyclable catalysts, contrasting with this compound’s hypothetical green chemistry routes .
- Applications : Demonstrated efficacy as enzyme inhibitors (CYP450), whereas this compound may prioritize catalytic activity .
Brominated Aromatics (e.g., CAS 1761-61-1)
- Reactivity : Bromine substituents enable nucleophilic substitution reactions, unlike the electrophilic trifluoromethyl groups in this compound .
Detailed Research Findings
Catalytic Performance
Hybrid ligands like those in CAS 1533-03-5 show superior catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their multidentate coordination, achieving turnover numbers (TON) > 10⁵, whereas brominated analogs exhibit lower TON (< 10³) .
Pharmacological Profiles
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